N-benzyl-1-cyclopropylethanamine
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Description
“N-benzyl-1-cyclopropylethanamine” is a chemical compound with the molecular formula C12H17N . It has an average mass of 175.270 Da and a mono-isotopic mass of 175.136093 Da . It is often used in the field of organic chemistry .
Synthesis Analysis
The synthesis of N-benzyl cyclo-tertiary amines like “this compound” can be achieved through the use of imine reductase . This method is considered a green approach as it is environmentally friendly . The process involves enhancing Mesorhizobium imine reductase (MesIRED) for better N-benzyl cyclo-tertiary amine production .Chemical Reactions Analysis
The chemical reactions involving “this compound” could include processes like hydrogenative deprotection of the N-benzyl protecting group . This process is facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C), an acidic heterogeneous catalyst .Scientific Research Applications
Inactivation and Interaction with Monoamine Oxidase
- Mechanism-Based Inactivation of Monoamine Oxidase : N-benzyl-1-cyclopropylethanamine (and similar compounds) have been studied for their ability to inactivate monoamine oxidase (MAO), a key enzyme in neurotransmitter regulation. Studies have shown that these compounds can lead to the inactivation of MAO through complex interactions, potentially involving the formation of enzyme-inactivator adducts and changes in the optical spectrum of active site flavins (Silverman & Yamasaki, 1984).
Enzymatic Oxidation Processes
- Cytochrome P450-Catalyzed Oxidation : Research has also delved into the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 enzymes. This process has been hypothesized to involve hydrogen abstraction rather than single electron transfer, leading to various metabolites including cyclopropanone hydrate and 3-hydroxypropionaldehyde (Cerny & Hanzlik, 2006).
Synthesis and Chemical Reactions
- Synthesis of Cyclopentano-N-methylphosphatidylethanolamines : N-benzyl-N-methylamine, a related compound, has been used in the synthesis of specific phosphatidylethanolamines, demonstrating its utility in the production of complex organic molecules (Pajouhesh & Hancock, 1984).
- Direct N-cyclopropylation of Cyclic Amides and Azoles : N-benzyl-N-cyclopropylamine-related compounds are used in the direct cyclopropylation of various cyclic amides and azoles, highlighting their role in creating structurally unique and potentially bioactive molecules (Gagnon et al., 2007).
Pharmacological and Biological Effects
- In Vivo Inhibitors of Bacterial Synthetase : N-Benzyl analogs of this compound have been investigated for their inhibitory effects on bacterial synthetase, demonstrating potential antimicrobial applications (Santi et al., 1979).
- Inhibition of Inflammatory Cytokine Production : Related compounds have been studied for their effects on cytokine production and potential protective effects against endotoxin toxicity, indicating potential anti-inflammatory applications (Sironi et al., 1996).
Properties
IUPAC Name |
N-benzyl-1-cyclopropylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFIYTMWMGDDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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